4-Bromo-2-methylanisole
Overview
Description
4-Bromo-2-methylanisole, also known as 5-Bromo-2-methoxytoluene, is an organic compound with the molecular formula C8H9BrO. It is a brominated derivative of methylanisole and is characterized by a bromine atom attached to the benzene ring at the fourth position and a methoxy group at the second position. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-methylanisole can be synthesized through the bromination of o-methylanisole (2-methylanisole). This reaction typically involves the use of bromine or brominating agents such as bromodimethylsulfonium bromide, which is generated in situ by treating dimethyl sulfoxide with aqueous hydrobromic acid . Another method involves the reaction between 1-butyl-3-methylimidazolium tribromide and an activated aromatic compound .
Industrial Production Methods
In industrial settings, the bromination process is often optimized for large-scale production. This involves controlling reaction parameters such as temperature, solvent, and concentration of brominating agents to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methylanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Bromination: Bromine, bromodimethylsulfonium bromide, and 1-butyl-3-methylimidazolium tribromide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and base (e.g., potassium carbonate) in an organic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted anisoles depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Oxidation: Aldehydes, carboxylic acids, and other oxidized derivatives.
Scientific Research Applications
4-Bromo-2-methylanisole is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylanisole depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form biaryl products. The methoxy group can influence the reactivity and selectivity of these reactions by donating electron density to the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
4-Bromoanisole: Similar structure but lacks the methyl group at the second position.
2-Bromo-4-methylanisole: The positions of the bromine and methoxy groups are reversed.
4-Methoxytoluene: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
4-Bromo-2-methylanisole is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, which allows it to participate in a wide range of chemical reactions. The combination of these functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-1-methoxy-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLRGQOHGYWLCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345958 | |
Record name | 4-Bromo-2-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14804-31-0 | |
Record name | 4-Bromo-2-methylanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14804-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Bromo-2-methylanisole in the synthesis of dimethylsulfonio derivatives of salicylaldehyde?
A1: this compound serves as a key starting material in the multi-step synthesis of 3-, 4-, and 5-dimethylsulfonio derivatives of salicylaldehyde []. The synthesis, as described in the paper, involves converting this compound into a series of intermediates, ultimately leading to the desired dimethylsulfonio derivatives. This highlights the utility of this compound as a building block in organic synthesis.
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